Cas no 284673-59-2 (hept-6-yn-3-ol)
hept-6-yn-3-ol Chemical and Physical Properties
Names and Identifiers
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- hept-6-yn-3-ol
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- Inchi: 1S/C7H12O/c1-3-5-6-7(8)4-2/h1,7-8H,4-6H2,2H3
- InChI Key: OOKKLYNRILHHCI-UHFFFAOYSA-N
- SMILES: CCC(O)CCC#C
hept-6-yn-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B413340-10mg |
hept-6-yn-3-ol |
284673-59-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B413340-50mg |
hept-6-yn-3-ol |
284673-59-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B413340-100mg |
hept-6-yn-3-ol |
284673-59-2 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-109489-0.05g |
hept-6-yn-3-ol |
284673-59-2 | 90% | 0.05g |
$168.0 | 2023-10-27 | |
| Enamine | EN300-109489-0.1g |
hept-6-yn-3-ol |
284673-59-2 | 90% | 0.1g |
$252.0 | 2023-10-27 | |
| Enamine | EN300-109489-0.25g |
hept-6-yn-3-ol |
284673-59-2 | 90% | 0.25g |
$361.0 | 2023-10-27 | |
| Enamine | EN300-109489-0.5g |
hept-6-yn-3-ol |
284673-59-2 | 90% | 0.5g |
$569.0 | 2023-10-27 | |
| Enamine | EN300-109489-1.0g |
hept-6-yn-3-ol |
284673-59-2 | 90% | 1g |
$728.0 | 2023-06-10 | |
| Enamine | EN300-109489-2.5g |
hept-6-yn-3-ol |
284673-59-2 | 90% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-109489-5.0g |
hept-6-yn-3-ol |
284673-59-2 | 90% | 5g |
$2110.0 | 2023-06-10 |
hept-6-yn-3-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on hept-6-yn-3-ol
Hept-6-yn-3-ol (CAS No. 284673-59-2): An Overview of Its Properties, Applications, and Recent Research Advances
Hept-6-yn-3-ol (CAS No. 284673-59-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, materials science, and synthetic biology. This compound is characterized by its heptane backbone with a terminal alkyne group and a hydroxyl functional group at the C3 position. The combination of these functionalities makes hept-6-yn-3-ol an attractive building block for a wide range of chemical reactions and synthetic processes.
The alkyne group in hept-6-yn-3-ol is particularly noteworthy because it can participate in a variety of highly selective and efficient reactions, such as the Sonogashira coupling, Huisgen cycloaddition, and alkyne metathesis. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and functional materials. The presence of the hydroxyl group further enhances the reactivity and versatility of hept-6-yn-3-ol, allowing for additional functionalization through reactions like esterification, etherification, and oxidation.
In the field of medicinal chemistry, hept-6-yn-3-ol has shown promise as a key intermediate in the synthesis of bioactive compounds. Recent studies have explored its use in the development of novel drugs targeting various diseases. For example, researchers at the University of California, San Francisco (UCSF) have utilized hept-6-yn-3-ol to synthesize a series of compounds with potent anti-cancer properties. These compounds were found to selectively inhibit the growth of cancer cells while showing minimal toxicity to normal cells. The unique structure of hept-6-yn-3-ol allows for precise control over the stereochemistry and functional groups of the final products, which is crucial for optimizing their biological activity.
Another area where hept-6-yn-3-ol has found application is in the development of bioconjugates. Bioconjugation involves linking biomolecules such as proteins, antibodies, and nucleic acids to small molecules or nanoparticles to create hybrid structures with enhanced properties. The alkyne group in hept-6-yn-3-ol can be used in click chemistry reactions to form stable covalent bonds with azide-functionalized biomolecules. This approach has been successfully applied in the creation of targeted drug delivery systems and diagnostic tools. For instance, a study published in Journal of Medicinal Chemistry demonstrated that hept-6-yne derivatives could be used to conjugate small molecule drugs to antibodies for improved therapeutic efficacy.
In materials science, hept-6-yne derivatives have been explored for their potential in creating advanced functional materials. The ability to incorporate multiple functional groups into a single molecule through click chemistry reactions makes hept-6-yne derivatives ideal candidates for designing materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have used hept-6-yne derivatives to synthesize self-assembling nanomaterials with unique optical and electronic properties. These materials have potential applications in areas such as photovoltaics, sensors, and catalysis.
The synthesis of hept-6-yne derivatives has also been optimized to improve yield and purity. Various methods have been developed to synthesize hept-6-yne from readily available starting materials. One common approach involves the reaction of 1-bromoheptyne with an appropriate alcohol or metal alkoxide under mild conditions. This method provides high yields and excellent selectivity, making it suitable for large-scale production. Additionally, recent advances in catalytic methods have further enhanced the efficiency and sustainability of these synthetic processes.
In conclusion, Hept-6-yne (CAS No. 284673-59-2) is a highly versatile compound with a wide range of applications in medicinal chemistry, materials science, and synthetic biology. Its unique chemical structure enables it to participate in various selective and efficient reactions, making it an invaluable building block for the synthesis of complex organic molecules. Ongoing research continues to uncover new applications and optimize synthetic methods for this compound, further solidifying its importance in modern chemistry.
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